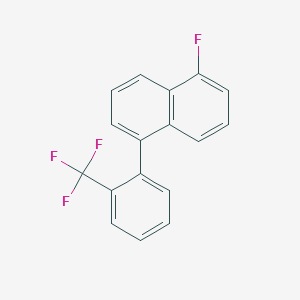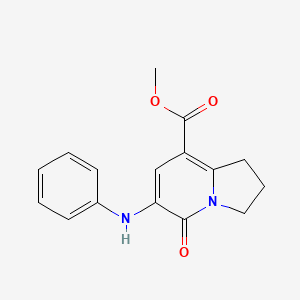![molecular formula C15H21NO2S B15063689 Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 336784-74-8](/img/structure/B15063689.png)
Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The aziridine ring is known for its high ring strain, making it a reactive intermediate in various chemical reactions. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability of the aziridine ring and makes it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-1-tosylaziridine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride to form the corresponding tosylamide. This intermediate is then treated with a base, such as sodium hydride or potassium tert-butoxide, to induce cyclization and form the aziridine ring.
Another method involves the use of aziridination reactions, where a cyclohexyl-substituted alkene is treated with a nitrene source, such as iodosobenzene diacetate and p-toluenesulfonamide, in the presence of a catalyst like rhodium or copper. This reaction leads to the formation of 2-Cyclohexyl-1-tosylaziridine through a [2+1] cycloaddition mechanism .
Industrial Production Methods
Industrial production of 2-Cyclohexyl-1-tosylaziridine typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-Cyclohexyl-1-tosylaziridine suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-1-tosylaziridine undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonyl aziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into corresponding amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran and mild bases such as triethylamine.
Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of phase transfer catalysts.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.
Oxidation: Sulfonyl aziridines and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Azides, cyanides, and other substituted derivatives.
Applications De Recherche Scientifique
2-Cyclohexyl-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Industry: 2-Cyclohexyl-1-tosylaziridine is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1-tosylaziridine involves its reactivity as an aziridine. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The presence of the tosyl group stabilizes the intermediate formed during these reactions, allowing for the formation of various products. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-tosylaziridine
- 2-Phenyl-1-tosylaziridine
- 2-Benzyl-1-tosylaziridine
Uniqueness
2-Cyclohexyl-1-tosylaziridine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. The cyclohexyl group also affects the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
336784-74-8 |
|---|---|
Formule moléculaire |
C15H21NO2S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-cyclohexyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H21NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 |
Clé InChI |
BTJYPSWDXLYTKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)









